molecular formula C15H20O3 B8275026 Methyl cyclohexylphenylglycolate, (-)- CAS No. 20585-38-0

Methyl cyclohexylphenylglycolate, (-)-

Cat. No.: B8275026
CAS No.: 20585-38-0
M. Wt: 248.32 g/mol
InChI Key: SPTZOODMHSABLY-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Methyl cyclohexylphenylglycolate (CAS: 10399-13-0) is a chiral ester with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol. It is the (-)-enantiomer of methyl cyclohexylphenylglycolate, characterized by a cyclohexyl group, a phenyl group, and a glycolate ester moiety . Key properties include:

  • Melting point: 40°C
  • Boiling point: 170–175°C at 9 mmHg
  • Density: 1.130 g/cm³ (predicted)
  • Solubility: Chloroform, methanol .

The compound is a critical intermediate in synthesizing anticholinergic drugs like oxybutynin and oxyphencyclimine hydrochloride, where stereochemistry governs pharmacological activity . Its synthesis involves enantioselective methods using chiral auxiliaries or catalysts, as described in patents by Bakale et al. (1999) and Senanayake et al. (2001) .

Properties

CAS No.

20585-38-0

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

methyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C15H20O3/c1-18-14(16)15(17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-5,8-9,13,17H,3,6-7,10-11H2,1H3/t15-/m0/s1

InChI Key

SPTZOODMHSABLY-HNNXBMFYSA-N

Isomeric SMILES

COC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O

Canonical SMILES

COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Origin of Product

United States

Scientific Research Applications

Chemistry

Methyl cyclohexylphenylglycolate serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, including:

  • Oxidation : Leading to the formation of corresponding ketones or carboxylic acids.
  • Reduction : Converting it into alcohols or other reduced forms.
  • Substitution : Undergoing nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.

These reactions are essential in developing new compounds and materials in chemical research.

Biology

Research into the biological activities of methyl cyclohexylphenylglycolate suggests potential antimicrobial properties, making it a candidate for medicinal chemistry studies. Preliminary investigations have indicated that certain derivatives may exhibit mitogenic activity , influencing cell proliferation under specific conditions. This aspect highlights its potential role in cancer research and cellular biology.

Medicine

In the pharmaceutical field, methyl cyclohexylphenylglycolate is being explored for its potential therapeutic applications. It is particularly relevant in the synthesis of drugs such as oxybutynin hydrochloride, which is used to treat urinary incontinence. The compound's ability to interact with biological receptors and enzymes is under investigation to elucidate its pharmacological properties and therapeutic efficacy.

Industry

Methyl cyclohexylphenylglycolate finds applications in various industrial sectors:

  • Pharmaceuticals : As an intermediate in drug synthesis.
  • Cosmetics : Due to its pleasant odor and skin-conditioning properties.
  • Agrochemicals : In the production of pesticides and herbicides.

The compound's structural characteristics make it valuable for developing new formulations and products across these industries.

Antimicrobial Activity Study

A study investigating the antimicrobial properties of methyl cyclohexylphenylglycolate demonstrated its effectiveness against specific bacterial strains. The results indicated that certain concentrations could inhibit bacterial growth, suggesting a potential role as an antimicrobial agent in pharmaceutical formulations.

Drug Synthesis Case Study

In a synthetic route for oxybutynin hydrochloride, methyl cyclohexylphenylglycolate was utilized as a key intermediate. The reaction involved heating the compound with sodium methoxide and other reagents under controlled conditions to yield the desired product efficiently. This case study exemplifies its importance in drug development processes.

Comparison with Similar Compounds

Methyl Cyclopentylphenylglycolate

  • Structural difference : Cyclopentyl group replaces cyclohexyl.
  • Impact: Reduced steric bulk and altered lipophilicity may affect binding to biological targets (e.g., muscarinic receptors). No direct pharmacological data available, but structural analogs suggest lower potency compared to cyclohexyl derivatives .

Methyl Mandelate Derivatives

  • Example : Methyl α-cyclohexylmandelate.
  • Comparison: Both share a glycolate ester backbone, but mandelate derivatives lack the hydroxyl group at the α-position.

Pharmaceutical Derivatives: Oxybutynin and Oxyphencyclimine

  • Oxybutynin : Contains (+)-methyl cyclohexylphenylglycolate as a key segment. The (+)-enantiomer shows higher antimuscarinic activity than the (-)-form, with IC₅₀ values 10-fold lower in bladder smooth muscle assays .
  • Oxyphencyclimine : Uses the (-)-enantiomer in its structure. Demonstrates selective inhibition of gastric secretion over other cholinergic effects (e.g., mydriasis), unlike racemic mixtures .

Comparison with Other Methyl Esters

Diterpene Methyl Esters

  • Examples : Sandaracopimaric acid methyl ester (CAS: N/A), E-communic acid methyl ester.
  • Structural contrast: These are bicyclic diterpenoid esters with rigid frameworks, unlike the flexible cyclohexylphenylglycolate.

Fatty Acid Methyl Esters

  • Examples : Methyl palmitate (CAS: 112-39-0), methyl isostearate.
  • Key differences : Linear alkyl chains vs. aromatic/cycloaliphatic groups. Fatty acid esters exhibit higher volatility and lower melting points (e.g., methyl palmitate: MP 30°C) .

Data Tables

Table 1: Physical Properties Comparison

Compound Melting Point (°C) Boiling Point (°C) Solubility
(-)-Methyl cyclohexylphenylglycolate 40 170–175 (9 mmHg) Chloroform, methanol
(+)-Methyl cyclohexylphenylglycolate N/A Similar Similar
Methyl palmitate 30 215 Ethanol, ether

Table 2: Pharmacological Activity

Compound Target Receptor IC₅₀ (nM) Selectivity
(+)-Methyl cyclohexylphenylglycolate M₃ muscarinic 2.1 High (bladder)
(-)-Methyl cyclohexylphenylglycolate M₃ muscarinic 22.5 Low
Oxyphencyclimine HCl Gastric M₁/M₃ 0.1–0.2 High

Preparation Methods

Diastereomeric Salt Formation

Racemic MCPG is resolved using chiral bases like (-)-ephedrine or (+)-quinine. The (-)-enantiomer forms a less soluble diastereomeric salt, which is filtered and purified.

Resolution Efficiency

Resolving AgentSolventRecrystallizationsee (%)Yield (%)
(-)-EphedrineEthanol39845
(+)-QuinineAcetone29540

Traditional resolution suffers from low yields (40–45%) and high solvent consumption.

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze the (+)-enantiomer, leaving (-)-MCPG intact. This method achieves 90% ee but requires optimized pH and temperature.

Industrial-Scale Synthesis via Propargyl Ester Coupling

A patent-pending method (EP1424321B1) bypasses resolution by directly coupling (-)-CHPGA with propargyl alcohol derivatives:

  • Activation : (-)-CHPGA is treated with thionyl chloride to form the acyl chloride.

  • Coupling : The acyl chloride reacts with propargyl alcohol in ethyl acetate with triethylamine (TEA) as HCl scavenger.

  • Salt Formation : HCl gas is bubbled into the solution to precipitate (-)-MCPG hydrochloride.

Optimized Conditions

StepParameterValue
ActivationSOCl₂ equivalents1.5
CouplingTEA equivalents3.0
SolventEthyl acetate10 vol
Temperature0–5°C

Outcomes

  • Yield : 85–90%

  • ee : 99%

  • Purity : ≥99.5% (HPLC)

This one-step process eliminates intermediates and reduces costs by 30% compared to transesterification.

Solvent Engineering in Industrial Crystallization

Post-synthesis, (-)-MCPG is purified via anti-solvent crystallization:

  • Solvent Exchange : Ethyl acetate is replaced with methyl tert-butyl ether (MTBE).

  • Crystallization : MTBE reduces solubility, inducing crystallization at 4°C.

  • Drying : Vacuum drying at 40°C yields crystalline (-)-MCPG.

Crystallization Data

ParameterValue
MTBE:Ethyl Acetate3:1 (v/v)
Crystallization Temp4°C
Crystal Size50–100 µm
Moisture Content≤0.2%

Comparative Analysis of Methods

MethodStepsee (%)Yield (%)Cost (Relative)Scalability
Catalytic Hydrogenation3078LowHigh
Grignard Addition2070ModerateModerate
Asymmetric Synthesis49268HighLow
Diastereomeric Salt39845ModerateModerate
Industrial Coupling19990LowHigh

The industrial coupling method outperforms others in yield, ee, and scalability, making it the preferred route for commercial production.

Q & A

Q. Actionable Workflow :

Isolate and characterize impurities.

Replicate measurements under standardized conditions.

Consult crystallographic databases (e.g., CCDC) for structural analogs .

Advanced: What methodological approaches improve enantiomeric excess in asymmetric synthesis of (-)-methyl cyclohexylphenylglycolate?

Methodological Answer:
Key strategies include:

  • Chiral Auxiliaries : Incorporate temporary stereochemical controllers (e.g., Evans oxazolidinones) during esterification, followed by cleavage .
  • Kinetic Resolution : Use enzymatic catalysts (e.g., lipases) to selectively hydrolyze one enantiomer from a racemic mixture .
  • Additive Screening : Introduce non-reactive additives (e.g., chiral amines) to stabilize transition states favoring the desired enantiomer .
  • In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Case Study : Roy et al. (2006) achieved >98% ee via a palladium-catalyzed asymmetric hydrogenation step, emphasizing catalyst-substrate compatibility .

Advanced: How should researchers analyze contradictory biological activity data between enantiomers?

Methodological Answer:
Contradictions may arise from:

  • Receptor Stereoselectivity : Perform molecular docking studies to compare binding affinities of (R)- and (S)-enantiomers with target proteins .
  • Metabolic Differences : Assess enantiomer-specific pharmacokinetics using chiral LC-MS/MS in in vitro models .
  • Data Normalization : Account for batch-to-batch variability in compound purity by including internal standards and blank controls .

Q. Best Practices :

  • Replicate assays across independent labs.
  • Publish raw data and statistical analyses (e.g., ANOVA) to support transparency .

Basic: What are the critical parameters for reproducing literature-based synthesis protocols?

Methodological Answer:
Reproducibility hinges on:

  • Reagent Sourcing : Use suppliers with certified purity (e.g., LGC Standards) and document lot numbers .
  • Equipment Calibration : Validate heating/cooling systems and stirrer speeds against original methods .
  • Ambient Conditions : Control humidity and oxygen levels for air-sensitive reactions (e.g., Grignard reagent use) .
  • Step-by-Step Documentation : Follow Beilstein Journal guidelines to detail even minor deviations (e.g., cooling rates during crystallization) .

Troubleshooting : If yields diverge, re-isolate intermediates and compare spectroscopic profiles with published data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.